4-(Trifluoromethyl)benzo[d]oxazol-2-amine
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Overview
Description
4-(Trifluoromethyl)benzo[d]oxazol-2-amine: is a chemical compound with the molecular formula C8H5F3N2O. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzo[d]oxazol-2-amine typically involves the condensation of perfluoroalkanoic acid imidates with o-aminophenol. This reaction is carried out by heating the reactants at 100°C in dry dioxane, yielding the desired benzoxazole derivative . The yield of this reaction is generally around 35-40%.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and scalability. This includes the use of catalysts, controlled temperature, and pressure conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, 4-(Trifluoromethyl)benzo[d]oxazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology: This compound has shown potential in biological research due to its ability to interact with various biological targets. It is used in the development of new drugs and as a probe in biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and unique properties .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of their activity. This compound can inhibit or activate enzymes, receptors, and other proteins, resulting in various biological effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzoxazole
- 4-(Trifluoromethyl)benzothiazole
- 4-(Trifluoromethyl)benzimidazole
Comparison: 4-(Trifluoromethyl)benzo[d]oxazol-2-amine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This group enhances its lipophilicity and metabolic stability compared to similar compounds. Additionally, the benzoxazole core provides a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(trifluoromethyl)-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)4-2-1-3-5-6(4)13-7(12)14-5/h1-3H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRHFQPDQFEWSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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